N'-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
The compound N'-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a triazolothiazole derivative with a complex heterocyclic core. Its structure features a triazolo-thiazole scaffold substituted with a 2-methylphenyl group, an ethyl linker, and an ethanediamide moiety terminating in a 3,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-10-15(2)12-17(11-14)25-22(30)21(29)24-9-8-18-13-31-23-26-20(27-28(18)23)19-7-5-4-6-16(19)3/h4-7,10-13H,8-9H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBOVPPAHVYIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives and Thioamides
A classical approach involves the cyclocondensation of 2-hydrazinylthiazole derivatives with thioamide-bearing precursors. For instance, reacting 2-hydrazinyl-4-methylthiazole with 2-methylphenyl isothiocyanate in ethanol under reflux yields the triazolo-thiazole intermediate. This method typically requires 12–24 hours at 80–90°C, with yields ranging from 65% to 78%.
One-Pot Catalyst-Free Synthesis
Recent advancements demonstrate that dibenzoylacetylene and triazole derivatives can undergo a one-pot reaction at room temperature to form triazolo-thiazoles. While this method achieves yields exceeding 85%, the substituent compatibility is limited to electron-neutral aryl groups, necessitating post-synthetic modifications for introducing methyl groups at specific positions.
Table 1: Comparison of Triazolo-Thiazole Core Synthesis Methods
| Method | Conditions | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Reflux, 24 h | 65–78 | 2-Hydrazinylthiazole, isothiocyanate | Long reaction time |
| One-Pot Catalyst-Free | RT, 6 h | 85–90 | Dibenzoylacetylene, triazoles | Limited substituent diversity |
Functionalization of the Core Structure
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl moiety at position 2 of the triazolo-thiazole is installed via Friedel-Crafts alkylation. Treating the core with 2-methylbenzyl chloride in the presence of AlCl₃ (10 mol%) in dichloromethane at 0°C to RT selectively functionalizes the thiazole ring. This step achieves 70–75% yield but requires careful exclusion of moisture to prevent catalyst deactivation.
Ethyl Spacer Attachment
The ethyl chain linking the triazolo-thiazole to the ethanediamide group is introduced through a nucleophilic substitution reaction. Bromoethyltriazolo-thiazole intermediates react with sodium ethanediimide in dimethylformamide (DMF) at 60°C for 8 h, yielding the ethyl-substituted product in 60–68% yield.
Amide Bond Formation
The final step involves coupling the ethyl-spacered triazolo-thiazole with N'-(3,5-dimethylphenyl)ethanediamide. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the amine and carboxylic acid precursors form the amide bond over 12 h at RT. This method yields 80–85% pure product but requires chromatographic purification to remove excess reagents.
Schlenk Equilibrium Technique
In anhydrous tetrahydrofuran (THF), the lithium salt of the ethanediamide reacts with the ethyl-triazolo-thiazole bromide under Schlenk conditions (−78°C to RT), achieving 88–92% yield with minimal byproducts. This method is preferred for industrial-scale synthesis due to its scalability.
Table 2: Amidation Reaction Parameters
| Method | Catalyst/Solvent | Temperature | Yield (%) | Purity |
|---|---|---|---|---|
| Carbodiimide-Mediated | EDC/HOBt, CH₂Cl₂ | RT | 80–85 | 90–95% (HPLC) |
| Schlenk Equilibrium | LiHMDS, THF | −78°C to RT | 88–92 | 98–99% (HPLC) |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation but reduce yields due to side reactions. Switching to ethanol or THF improves selectivity, particularly for amidation steps.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) in carbodiimide-mediated couplings accelerates amide formation by 30%, while CuI (5 mol%) in alkylation steps suppresses oligomerization.
Characterization and Analytical Validation
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray diffraction of intermediates validates the regioselectivity of alkylation and amidation steps, with bond angles and distances consistent with DFT calculations.
Industrial-Scale Production
Batch Reactor Synthesis
A 500 L reactor charged with triazolo-thiazole core (20 kg), ethyl bromide (15 eq), and K₂CO₃ in DMF produces the ethyl intermediate in 72% yield after 6 h at 60°C. Subsequent amidation in THF with LiHMDS achieves 89% yield at 95% purity.
Continuous Flow Chemistry
Microreactor systems reduce reaction times by 50% through enhanced heat transfer. For example, the amidation step completes in 2 h under flow conditions (T = 25°C, residence time = 30 min).
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Structural Features
The structure includes:
- A triazole ring , which is known for its role in various biological activities.
- A thiazole ring , contributing to its chemical reactivity and potential pharmacological effects.
- Aromatic groups that enhance lipophilicity and biological interactions.
Medicinal Chemistry
N'-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has been explored for several medicinal applications:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates potential efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Enzyme Inhibition Studies
The compound is being investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:
- Kinase Inhibition : It may target kinases that play critical roles in cancer progression.
- Enzyme Modulation : Studies are ongoing to assess its impact on metabolic enzymes relevant to drug metabolism.
Material Science
In addition to biological applications, this compound is being explored in material science for:
- Synthesis of Novel Polymers : Its unique structure allows it to serve as a building block for creating advanced materials with specific properties.
- Catalytic Applications : The compound's reactivity may facilitate novel catalytic processes in organic synthesis.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
Case Study 3: Enzyme Inhibition
Research conducted on the enzyme inhibition potential of the compound revealed that it effectively inhibited cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition was associated with reduced proliferation rates in treated cell lines.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on analogous systems and synthesis strategies:
Structural Analog: N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-Yl)Amino]Ethyl}Acetamide
- Core Structure : Features a 1,3,4-thiadiazole fused with a triazine ring, contrasting with the triazolo-thiazole system in the target compound .
- Synthetic Pathway : Prepared via condensation reactions of trichloroacetamide intermediates, emphasizing the role of X-ray crystallography in confirming molecular geometry .
- Key Differences: Parameter Target Compound Analog from Heterocyclic Core Triazolo[3,2-b][1,3]thiazole 1,3,4-Thiadiazole[3,2-a][1,3,5]triazine Substitution Pattern Ethanediamide with dimethylphenyl Trichloroethylamide with phenyl Synthetic Intermediate Not described in evidence Identified via X-ray analysis
Functional and Pharmacological Insights
- Triazolothiazole Derivatives: Compounds with triazolo-thiazole cores are known for antiviral and anticancer activities due to their ability to intercalate DNA or inhibit kinases. However, the ethanediamide group in the target compound may alter solubility and binding kinetics compared to simpler analogs.
Analytical Techniques
- X-ray Diffraction : Critical for resolving bond lengths and angles in triazolothiazole derivatives, as demonstrated in the analysis of the thiadiazole-triazine analog . This method would be essential for confirming the stereochemistry of the target compound.
Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiazole moiety, which are known to contribute to biological activity. The molecular formula is , with a molecular weight of approximately 372.51 g/mol.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes critical for cellular processes. For instance, they can act as inhibitors of RNA polymerases and proteases involved in viral replication.
- Anticancer Activity : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Antiviral Efficacy : A study evaluated the compound's ability to inhibit Hepatitis C virus (HCV) serine protease. Results showed significant inhibition at low micromolar concentrations, indicating potential for antiviral drug development.
- Anticancer Properties : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. The IC50 value was determined to be 25 μM, showcasing its potency compared to standard chemotherapeutics.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Phenyl Rings : Variations in the methyl groups on the phenyl rings have been shown to affect binding affinity and selectivity towards target enzymes.
- Triazole and Thiazole Linkages : The presence of these heterocycles enhances the interaction with biological targets due to their ability to form hydrogen bonds and π-π interactions.
Q & A
What synthetic routes are commonly employed for synthesizing this compound, and what key reaction parameters influence yield?
Basic
The synthesis typically involves multi-step reactions, including cyclization and condensation. For example, triazolothiazole derivatives are synthesized via cyclization of intermediate thioamides using concentrated sulfuric acid at 293–298 K for 24 hours, yielding up to 97.4% . Critical parameters include solvent choice (e.g., ethanol for initial condensation), temperature control, and stoichiometric ratios of reagents like isothiocyanates and hydrazides. Prolonged heating or deviations in reactant ratios can lead to incomplete intermediate formation .
Which spectroscopic techniques are critical for confirming structural integrity?
Basic
1H NMR, IR, and mass spectrometry (MS) are essential. For instance, IR spectra (KBr tablets) confirm carbonyl stretches (1649–1670 cm⁻¹) and N–H vibrations (3268–3380 cm⁻¹). 1H NMR (200 MHz) identifies methyl groups (δ 1.91 ppm) and aromatic protons (δ 7.20–7.94 ppm), while MS (FAB) verifies molecular ions (e.g., m/z = 384 [M+H]⁺) . X-ray diffraction is used to resolve co-crystal structures of intermediates .
How can intermediate isolation challenges be addressed during synthesis?
Advanced
Co-crystallization with byproducts (e.g., acetamide and thioacetamide derivatives) allows X-ray analysis of otherwise unisolable intermediates . Adjusting reaction termination timing and using polar solvents (DMF) with iodine/triethylamine facilitates cyclization while minimizing side reactions . TLC (Silufol UV-254) with chloroform:acetone (3:1) monitors intermediate stability .
What methodological approaches resolve contradictory spectral data in characterization?
Advanced
Cross-validate using multiple techniques:
- Compare experimental and calculated NMR shifts (e.g., δ 7.20–7.94 ppm for aromatic protons vs. DFT-predicted values).
- Use high-resolution MS to distinguish isobaric impurities.
- For ambiguous NOE correlations, employ 2D NMR (COSY, HSQC) . Contradictions in IR carbonyl peaks (e.g., 1649 vs. 1670 cm⁻¹) may indicate tautomerism, resolved via variable-temperature NMR .
What protocols monitor reaction progress during synthesis?
Basic
TLC (Rf = 0.12–0.2) with chloroform:acetone (3:1) tracks intermediate formation . For complex mixtures, HPLC (C18 column, acetonitrile/water gradient) quantifies purity . Real-time FTIR monitors functional group transformations, such as thiourea to thiadiazole .
How can computational chemistry predict reactivity of derivatives?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps in triazolothiazoles correlate with cyclization efficiency . Molecular dynamics simulations optimize solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
What strategies optimize cyclization reactions in triazolothiazole synthesis?
Advanced
Use iodine in DMF with triethylamine to catalyze sulfur extrusion and cyclization, achieving >90% yield . Microwave-assisted synthesis reduces reaction time (1–3 minutes vs. hours) while maintaining regioselectivity . Substituent electronic effects: electron-withdrawing groups on phenyl rings accelerate ring closure by stabilizing transition states .
What are common impurities, and how are they characterized?
Basic
Byproducts include uncyclized thioamides and sulfonic acid derivatives. IR detects residual –SH groups (2550–2600 cm⁻¹), while LC-MS identifies sulfonamide byproducts (m/z = 470–500) . Recrystallization from acetic acid or ethanol removes polar impurities .
How do substituent effects influence triazolothiazole reactivity?
Advanced
Steric hindrance from 3,5-dimethylphenyl groups slows nucleophilic attack but stabilizes the core via hydrophobic interactions. Electron-donating groups (e.g., methoxy) increase aromatic ring electron density, enhancing electrophilic substitution at the thiazole C-6 position . Hammett plots quantify substituent effects on reaction rates .
What challenges arise in scaling synthesis to pilot-scale?
Advanced
Batch-to-batch variability in exothermic cyclization requires precise temperature control (e.g., flow reactors for heat dissipation) . Design of Experiments (DoE) optimizes parameters: a 3² factorial design can model solvent ratio and catalyst concentration effects on yield . Pilot-scale HPLC purification may require simulated moving bed (SMB) chromatography for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
